molecular formula C10H12N4 B8716265 Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]-

Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]-

Cat. No.: B8716265
M. Wt: 188.23 g/mol
InChI Key: BAIYHYHWDXDDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]- is a heterocyclic compound that contains a triazole ring substituted with an o-aminobenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-aminobenzyl alcohol with a triazole precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline derivatives, reduced triazole compounds, and various substituted triazole derivatives. These products can have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the o-aminobenzyl group enhances its reactivity and potential for forming diverse derivatives. Additionally, the triazole ring provides stability and resistance to metabolic degradation, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]aniline

InChI

InChI=1S/C10H12N4/c1-7-12-10(14-13-7)6-8-4-2-3-5-9(8)11/h2-5H,6,11H2,1H3,(H,12,13,14)

InChI Key

BAIYHYHWDXDDAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)CC2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.67 g of 5-methyl-3-(o-nitrobenzyl)-1,2,4-triazole, 42 mg of 10% palladium on charcoal and 15 ml of ethanol is hydrogenated at 3 atmospheres pressure for 4 hours, filtered, decolorized, evaporated to a small volume and diluted with ether to give 3-(o-aminobenzyl)-5-methyl-1,2,4-triazole, m.p. 143°-145°.
Name
5-methyl-3-(o-nitrobenzyl)-1,2,4-triazole
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
42 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.